molecular formula C10H16N2(C4H5O6)2<br>C10H14N2 . 2C4H6O6<br>C18H26N2O12 B8815873 Nicotine ditartrate

Nicotine ditartrate

Cat. No. B8815873
M. Wt: 462.4 g/mol
InChI Key: RFEJUZJILGIRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotine tartrate appears as a reddish white crystalline solid. Combustible. Toxic by inhalation (dust, etc.) and may be toxic by skin absorption. Produces toxic oxides of nitrogen during combustion.
Nicotine is highly toxic alkaloid. It is the prototypical agonist at nicotinic cholinergic receptors where it dramatically stimulates neurons and ultimately blocks synaptic transmission. Nicotine is also important medically because of its presence in tobacco smoke.

properties

Product Name

Nicotine ditartrate

Molecular Formula

C10H16N2(C4H5O6)2
C10H14N2 . 2C4H6O6
C18H26N2O12

Molecular Weight

462.4 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

RFEJUZJILGIRHQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Color/Form

White plates

melting_point

89 °C
90 °C

physical_description

Nicotine tartrate appears as a reddish white crystalline solid. Combustible. Toxic by inhalation (dust, etc.) and may be toxic by skin absorption. Produces toxic oxides of nitrogen during combustion.
White solid;  [ICSC] White powder;  [Sigma-Aldrich MSDS]
WHITE FLAKES.

solubility

Sol in ether /Dihydrate/
All salts are soluble in water, alcohol, and ether /Nicotine salts/
Solubility in water: very good

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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